molecular formula C10H10O3 B3368241 6-Methoxy-isochroman-1-one CAS No. 20678-26-6

6-Methoxy-isochroman-1-one

Cat. No. B3368241
CAS RN: 20678-26-6
M. Wt: 178.18 g/mol
InChI Key: OWYGSJSCGLRDTB-UHFFFAOYSA-N
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Description

6-Methoxy-isochroman-1-one is a chemical compound with the molecular formula C10H10O3 . It has an average mass of 178.185 Da and a monoisotopic mass of 178.062988 Da .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-isochroman-1-one consists of a isochroman core with a methoxy group attached . The exact 3D structure can be found in specialized chemical databases .


Physical And Chemical Properties Analysis

6-Methoxy-isochroman-1-one has a molecular formula of C10H10O3 and a molecular weight of 178.18 . More specific physical and chemical properties such as melting point, boiling point, and density might be found in specialized chemical databases .

Scientific Research Applications

Synthesis and Derivative Formation

  • 6-Methoxy-isochroman-1-one has been utilized in the preparation of novel derivatives, including 4-alkyl and 4-aryl derivatives. This involves treating bromo (methoxymethyl)arenes with lithioalkyl- or lithioarylacetonitriles under specific conditions, leading to the formation of isochroman-3-ones (Khanapure & Biehl, 1990).

Pharmaceutical and Biological Activity

  • Research has shown the presence of hydroxy-isochromans, including 6-methoxy-isochroman derivatives, in extra-virgin olive oil. These compounds have been identified as a new class of phenolic compounds, suggesting potential health benefits (Bianco, Coccioli, Guiso, & Marra, 2002).
  • The antioxidant and radical scavenging activity of polyphenolic isochromans, including derivatives of 6-methoxy-isochroman, has been investigated. Certain derivatives demonstrated significant scavenging capacity for various radicals, suggesting potential use in pharmaceutical interventions against oxidative stress (Lorenz et al., 2005).

Plant Growth Regulation

  • Ester and ether derivatives of 6-methoxy-isochroman have been shown to exhibit plant growth regulatory activity, with some compounds being more active than their parent systems. This suggests potential applications in agriculture (Cutler, Majetich, Tian, & Spearing, 1997).

Structural and Chemical Analysis

  • Isochroman derivatives, including 6-methoxy-isochroman, have been studied for their tendency to crystallize in chiral space groups. This research provides insights into the structural characteristics of these compounds, which is crucial for understanding their chemical behavior and potential applications (Palusiak et al., 2004).

Allelopathic Properties

  • The transformation pattern of 6-methoxybenzoxazolinone (MBOA), a compound related to 6-methoxy-isochroman, in soil has been studied. This research is significant in understanding the allelopathic properties of cereals, which could have implications for sustainable agriculture practices (Etzerodt et al., 2006).

properties

IUPAC Name

6-methoxy-3,4-dihydroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-8-2-3-9-7(6-8)4-5-13-10(9)11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYGSJSCGLRDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)OCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496494
Record name 6-Methoxy-3,4-dihydro-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20678-26-6
Record name 6-Methoxy-3,4-dihydro-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1.6M solution of n-butyllithium in hexane (145.9 mL) was added dropwise at −78° C. to a solution of diisopropylamine (33.5 mL) in dry THF (190 mL). Then the reaction mixture was warmed to room temperature for 5 min, and then cooled again to −78° C., and a solution of 4-methoxy-2-methylbenzoic acid in dry THF (210 mL) was added dropwise. After stirring at this temperature for 10 min, paraformaldehyde (7 g) was added. Then the reaction mixture was allowed to return to room temperature and it was stirred at this temperature for 4 h. Water was added to the reaction mixture, then the THF was removed in vacuum and then the aqueous phase was extracted with diethyl ether. The aqueous phase was acidified with conc. HCl, the precipitate obtained was filtered off and washed with water several times. In this way the product was obtained with molecular weight 178.06 (C10H10O3); MS (ESI): 179 (M+H+).
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Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (33.5 ml) in dry THF (190 ml) was added dropwise, at −78° C., n-butyllithium (1.6 M solution in hexane, 145.9 ml). Subsequently, the reaction mixture was warmed to room temperature for 5 minutes and then cooled again to −78° C., and a solution of 4-methoxy-2-methylbenzoic acid (10 g) in dry THF (210 ml) was added dropwise. After stirring at this temperature for 10 minutes, paraformaldehyde (7 g) was added. The reaction mixture was then allowed to come to room temperature and stirred at this temperature for 4 hours. The reaction mixture was admixed with water, then the THF was removed under reduced pressure and then the aqueous phase was extracted with diethyl ether. The aqueous phase was acidified with conc. HCl, and the resulting precipitate was filtered off and washed repeatedly with water. The product was thus obtained with the molecular weight of 178.06 (C10H10O3); MS (ESI): 179 (M+H+).
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33.5 mL
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190 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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